N-(4-acetamidophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-(4-acetamidophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic imidazole derivative featuring:
- A central 1H-imidazole ring substituted at positions 1 and 5 with an ethylcarbamoylmethyl group and a hydroxymethyl group, respectively.
- A sulfanyl (-S-) bridge linking the imidazole to an acetamide-terminated phenyl group.
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-3-19-16(26)9-23-15(10-24)8-20-18(23)28-11-17(27)22-14-6-4-13(5-7-14)21-12(2)25/h4-8,24H,3,9-11H2,1-2H3,(H,19,26)(H,21,25)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGCHPGVIXUYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)NC(=O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the imidazole ring and the introduction of the acetamidophenyl and sulfanyl groups. One common approach is to start with the synthesis of the imidazole ring through a condensation reaction involving glyoxal, formaldehyde, and an amine. The resulting imidazole intermediate is then subjected to further reactions to introduce the sulfanyl and acetamidophenyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The acetamidophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the imidazole ring can produce a dihydroimidazole compound.
Scientific Research Applications
Antibacterial Applications
Research indicates that this compound exhibits antibacterial properties, functioning as an inhibitor of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, making them prime targets for antibiotic development.
Case Study: Antibacterial Efficacy
In a study published in a patent document, derivatives of similar compounds were tested against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting that N-(4-acetamidophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide could be developed into a novel antibacterial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of nitric oxide production and the inhibition of specific signaling pathways.
Case Study: Anticancer Mechanism
A recent patent highlighted the anticancer activity of compounds structurally related to this compound. The study showed that these compounds could effectively reduce tumor growth in vitro and in vivo models by promoting cell cycle arrest and apoptosis .
Pharmacological Insights
The compound's pharmacological profile indicates potential interactions with various biological pathways. It has been shown to produce nitric oxide, which plays a role in mediating inflammatory responses and may enhance the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8 .
Table: Pharmacological Properties
| Property | Value |
|---|---|
| Nitric Oxide Production | Yes |
| Inhibition of Pro-inflammatory Cytokines | Yes |
| Interaction with G Protein-Coupled Receptors | Yes |
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The acetamidophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Key Observations :
- Nitro vs. Hydroxymethyl Groups : Compounds with 5-nitroimidazole cores (e.g., ) exhibit potent antibacterial/antiparasitic activity but higher mutagenicity . The target compound’s 5-hydroxymethyl group may reduce toxicity while retaining hydrogen-bonding capacity.
- Sulfur Modifications : Sulfoxide-containing analogs (e.g., ) show chirality-dependent activity, whereas the target compound’s sulfanyl bridge offers metabolic stability over sulfoxides .
Physicochemical Properties
Biological Activity
N-(4-acetamidophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a compound with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in tumor growth and immune response modulation. The imidazole ring plays a crucial role in mediating these interactions due to its nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions.
Biological Activity Overview
The following table summarizes key findings on the biological activities associated with this compound:
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent cytotoxic effect .
-
Antimicrobial Testing : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates its potential as a lead candidate for developing new antimicrobial agents5.
- Enzyme Interaction Studies : Molecular docking simulations revealed that the compound binds effectively to the active site of matrix metalloproteinases (MMPs), which are critical for cancer metastasis. This binding was further confirmed through kinetic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
